5-chloro-1H-inden-1-one
Description
Structure
3D Structure
Properties
CAS No. |
1044874-28-3 |
|---|---|
Molecular Formula |
C9H5ClO |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
5-chloroinden-1-one |
InChI |
InChI=1S/C9H5ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h1-5H |
InChI Key |
RMWLGYZHFKIXFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC2=O)C=C1Cl |
Purity |
90 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 1h Inden 1 One
Classical Approaches to Indenone Synthesis and Adaptation for 5-Chloro-1H-inden-1-one
Classical methods for synthesizing the indanone skeleton have been adapted to produce the 5-chloro derivative. These approaches often involve multi-step sequences starting from readily available aromatic compounds.
Friedel-Crafts Acylation Strategies from Substituted Phenylpropionic Acid Derivatives
A prominent route to this compound involves the intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid derivative. sigmaaldrich.comnih.govnih.gov This reaction typically proceeds by activating the carboxylic acid group, often by converting it to an acyl chloride, followed by cyclization in the presence of a Lewis acid catalyst. nih.gov
One common precursor is 3-(3-chlorophenyl)propionic acid. This starting material can be synthesized by reacting 3-chlorobenzaldehyde (B42229) with malonic acid in the presence of formic acid and diethylamine. beilstein-journals.org The resulting 3-(3-chlorophenyl)propionic acid is then treated with a chlorinating agent like thionyl chloride or malonyl chloride to form the corresponding acyl chloride. nih.govbeilstein-journals.org Subsequent intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride or zinc chloride, leads to the formation of this compound. beilstein-journals.orgpatsnap.com The reaction temperature for the acylation step is typically controlled between -10 to 80 °C. google.com
Another approach starts with chlorobenzene and 3-chloropropionyl chloride, which react in the presence of aluminum trichloride to form an intermediate that is then cyclized. patsnap.com Trifluoromethanesulfonic acid has also been employed as a catalyst for the cyclization of 3-(4-chlorophenyl)propionic acid derivatives, resulting in a high yield of this compound. google.com
Table 1: Examples of Friedel-Crafts Acylation Strategies for this compound Synthesis
| Starting Material(s) | Reagents and Catalysts | Product | Yield | Reference |
| 3-chlorobenzaldehyde, propionic acid | 1. Formic acid, diethylamine; 2. Methylene (B1212753) chloride, zinc chloride | 5-chloro-1-indanone (B154136) | - | chemicalbook.com |
| 3-chlorobenzaldehyde, malonic acid | 1. Formic acid, diethylamine; 2. Malonyl chloride, zinc chloride | 5-chloro-1-indanone | - | beilstein-journals.org |
| 3-chlorocinnamic acid | 1. Hydrogenation (Pd/C); 2. Chlorination; 3. Cyclization | 5-chloro-1-indanone | - | patsnap.com |
| Chlorobenzene, 3-chloropropionyl chloride | Aluminum trichloride, mixed molten salt (e.g., NaCl, KCl) | 5-chloro-1-indanone | - | patsnap.com |
| 3-(4-chlorophenyl)propionic acid derivative | Trifluoromethanesulfonic acid | 5-chloro-1-indanone | 98% | google.com |
Intramolecular Cyclization Reactions of Precursors
Beyond the classical Friedel-Crafts acylation of phenylpropionic acids, other intramolecular cyclization strategies are employed to construct the this compound framework. These methods often involve the formation of the five-membered ring from a suitably substituted aromatic precursor.
One such method involves the cyclization of 3-chloro-1-(4-chlorophenyl)-1-propanone. This reaction can be carried out in the presence of sulfuric acid at temperatures ranging from 90-150°C. google.com Alternatively, a solid acid catalyst can be used at higher temperatures (200-425°C) in a continuous flow reactor. google.com The use of a solid acid catalyst can simplify product purification and reduce waste. google.com
Another patented method describes the synthesis starting from 3-chlorobenzaldehyde and propionic acid to first form 3-chloro-phenylpropionic acid. This intermediate then undergoes a Friedel-Crafts acylation reaction to yield 5-chloro-1-indanone. google.com The first step of this process utilizes formic acid and diethylamine as organic solvents with a reaction temperature between 20-150°C. google.com The subsequent cyclization employs methylene chloride as the solvent and zinc chloride as the catalyst, with the reaction temperature maintained between -10 and 80°C. google.com
The cyclization of 3',4-dichloropropiophenone is another route, which can be achieved by heating in the presence of a catalyst to produce 5-chloro-1-indanone. google.com
Table 2: Intramolecular Cyclization Approaches to this compound
| Precursor | Reagents/Catalyst | Conditions | Product | Reference |
| 3-chloro-1-(4-chlorophenyl)-1-propanone | Sulfuric acid | 90-150°C | 5-chloro-2,3-dihydro-1H-inden-1-one | google.com |
| 3-chloro-1-(4-chlorophenyl)-1-propanone | Solid acid catalyst | 200-425°C, continuous flow | 5-chloro-2,3-dihydro-1H-inden-1-one | google.com |
| 3-chlorobenzaldehyde and propionic acid | 1. Formic acid, diethylamine; 2. Methylene chloride, zinc chloride | 1. 20-150°C; 2. -10 to 80°C | 5-chloro-1-indanone | google.com |
| 3',4-dichloropropiophenone | Catalyst, heat | 150-180°C | 5-chloro-1-indanone | google.com |
Palladium-Catalyzed Reductive Hydrogenation Routes
Palladium-catalyzed reactions offer an alternative pathway for the synthesis of indanones. While direct palladium-catalyzed reductive hydrogenation to form this compound is less commonly detailed in readily available literature, the principles of this methodology are well-established in organic synthesis. iitm.ac.in
A related synthesis involves the hydrogenation of m-chlorocinnamic acid using a palladium on carbon (Pd/C) catalyst to produce m-chlorophenylpropionic acid. patsnap.com This saturated acid is then chlorinated and subsequently cyclized to yield 5-chloroindanone. patsnap.com
Reductive Heck reactions, which involve the palladium-catalyzed coupling of an aryl halide with an alkene followed by reduction, represent a powerful tool for constructing cyclic systems. nih.govnih.gov In principle, a suitably substituted o-halostyrene derivative could undergo an intramolecular reductive Heck reaction to form the indanone ring system, although specific examples for this compound are not prominently featured.
Green Chemistry Principles in this compound Production
The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign and economically viable. jocpr.compharmacyjournal.org This involves the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. echemi.com
Application of Heterogeneous Catalysis for Enhanced Selectivity and Yield
The use of heterogeneous catalysts offers significant advantages in the synthesis of this compound by simplifying catalyst recovery and reuse, which can lead to improved process efficiency and reduced waste. echemi.com
In the context of Friedel-Crafts acylation, traditional Lewis acids like aluminum chloride are used in stoichiometric amounts and generate significant waste during workup. echemi.com The substitution of these with solid acid catalysts, such as zeolites or phosphotungstic acid loaded on silica, presents a greener alternative. patsnap.comechemi.com For instance, a process using a SiO2-loaded phosphotungstic acid as a catalyst in conjunction with a mixed molten salt has been developed. patsnap.com This approach aims to reduce the amount of aluminum trichloride required and lower the reaction temperature, thereby minimizing tar formation and potential blockages in the reaction equipment. patsnap.com
The use of a solid acid catalyst in a continuous flow reactor for the intramolecular cyclization of 3-chloro-1-(4-chlorophenyl)-1-propanone also exemplifies a green chemistry approach, as it allows for easier separation of the catalyst from the product stream and can lead to higher throughput. google.com
Sustainable Reaction Conditions and Solvent Minimization
Efforts to improve the sustainability of this compound production also focus on reaction conditions and solvent usage. jocpr.com The ideal process would minimize the use of hazardous organic solvents and reduce energy consumption. wordpress.com
One synthetic route avoids the use of strong acids like trifluoromethanesulfonic acid, which is highly corrosive and presents disposal challenges. google.com Instead, it utilizes zinc chloride as a catalyst in methylene chloride, which, while still a chlorinated solvent, is part of a process designed to be simple, scalable, and to reduce the environmental pollution associated with strong acid waste. google.com
Solvent-free reactions or the use of more environmentally benign solvents like water are key goals in green chemistry. jocpr.com While not yet widely reported for the synthesis of this compound, research into aqueous reaction conditions for similar transformations is an active area. jocpr.com Additionally, process intensification, which involves integrating multiple reaction steps into a single continuous operation, can reduce energy consumption and waste generation. jocpr.comwiley-vch.de
Recent Advancements in Synthetic Routes for this compound
The pursuit of more efficient, economical, and environmentally benign methods for the synthesis of this compound, a key intermediate in the production of various agrochemicals and pharmaceuticals, has led to significant innovations in synthetic chemistry. Recent advancements have focused on streamlining reaction pathways, minimizing waste, and enhancing control over the molecular architecture of related compounds.
One-Pot Synthetic Procedures for Efficiency
One-pot syntheses, which involve the sequential transformation of starting materials through multiple reaction steps in a single reactor, have emerged as a cornerstone of efficient chemical manufacturing. These procedures offer numerous advantages, including reduced solvent consumption, lower operational costs, and minimized handling of potentially hazardous intermediates. Several one-pot methodologies for the preparation of this compound have been developed, each employing different starting materials and catalytic systems.
One notable approach involves the reaction of 3-chloropropionyl chloride with chlorobenzene. A one-step method utilizes a strong acid macroporous resin as a recyclable catalyst and perfluoro tert-butyl alcohol as a reusable solvent, achieving a yield of over 90%. nih.gov This method is highlighted for its environmental friendliness and simple process. nih.gov Another variation of this reaction employs a molten salt mixture of aluminum trichloride, sodium chloride, and potassium chloride with a heteropolyacid catalyst (SiO2 loaded phosphotungstic acid) to circumvent the issues of high reaction temperatures and large amounts of aluminum trichloride typically required.
A different one-pot strategy begins with 3-chlorobenzaldehyde and malonic acid. organic-chemistry.org This process first involves the formation of 3-chlorophenylpropionic acid, which then undergoes an intramolecular Friedel–Crafts acylation catalyzed by zinc chloride to yield this compound. organic-chemistry.org This synthesis route is advantageous due to its readily available starting materials and a process that is simple to scale up, while avoiding the environmental pollution associated with strong acids. organic-chemistry.org
| Starting Materials | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| 3-Chloropropionyl chloride, Chlorobenzene | Strong acid macroporous resin, Perfluoro tert-butyl alcohol | Environmentally friendly, recyclable catalyst and solvent, high yield (>90%). | nih.gov |
| 3-Chloropropionyl chloride, Chlorobenzene | Molten salt (AlCl₃, NaCl, KCl), Heteropolyacid (SiO₂ loaded phosphotungstic acid) | Reduces amount of AlCl₃, lower reaction temperature, simplified process. | |
| 3-Chlorobenzaldehyde, Malonic acid | Formic acid, Diethylamine, Zinc chloride, Malonyl chloride | Readily available starting materials, simple scale-up, avoids strong acids. | organic-chemistry.org |
Regioselective and Stereoselective Control in Synthesis of Related Indanones
While the synthesis of this compound itself does not typically involve the creation of chiral centers, the principles of regioselective and stereoselective control are paramount in the synthesis of a wide array of structurally related indanones that possess significant biological activity.
Regioselective Control: The ability to direct the formation of a specific constitutional isomer is crucial in the synthesis of substituted indanones. The regioselectivity of intramolecular Friedel–Crafts acylation, a common method for indanone ring formation, is heavily influenced by the electronic nature and position of substituents on the aromatic ring. A notable example of controlling regioselectivity is the use of polyphosphoric acid (PPA) in the synthesis of electron-rich indanones. Research has demonstrated that the P2O5 content in PPA can be modulated to switch the regioselectivity of the cyclization. d-nb.infothieme-connect.comrug.nl PPA with a low P2O5 content tends to favor the formation of the indanone isomer where an electron-donating group is meta to the carbonyl group, whereas a high P2O5 content promotes the formation of the ortho or para substituted product. d-nb.info
Stereoselective Control: The synthesis of chiral indanones, particularly those with a substituent at the 3-position, has been a significant area of research. Enantioselective methods are critical for producing single-enantiomer compounds, which often exhibit different pharmacological profiles. A variety of catalytic asymmetric reactions have been developed to achieve high stereoselectivity.
One prominent method is the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives. nih.govorganic-chemistry.orgacs.org This approach, utilizing a simple chiral ligand like MonoPhos, provides access to a diverse range of enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities (up to 95% ee). nih.govorganic-chemistry.org The reaction conditions are relatively mild, and the process is economically feasible. organic-chemistry.org
Another powerful technique is the palladium-catalyzed asymmetric reductive-Heck reaction. This intramolecular process allows for the synthesis of enantiomerically enriched 3-substituted indanones. figshare.com The choice of base in this reaction can direct the outcome towards either the 3-substituted indanone or the corresponding α-exo-methylene indanone. figshare.com Furthermore, a palladium-catalyzed asymmetric C-C bond activation/carbonylation of cyclobutanones has been developed to produce chiral indanones that feature a quaternary carbon stereocenter.
A novel one-pot synthesis of 2,3-disubstituted indanones with complete trans-selectivity has been achieved through an SbF5-catalyzed reaction of phenylalkynes with aldehydes. organic-chemistry.org This method proceeds via a formal alkyne-carbonyl metathesis followed by a Nazarov cyclization. organic-chemistry.org
| Compound Name |
|---|
| This compound |
| 3-chloropropionyl chloride |
| Chlorobenzene |
| Perfluoro tert-butyl alcohol |
| Aluminum trichloride |
| Sodium chloride |
| Potassium chloride |
| Phosphotungstic acid |
| 3-chlorobenzaldehyde |
| Malonic acid |
| 3-chlorophenylpropionic acid |
| Zinc chloride |
| Formic acid |
| Diethylamine |
| Malonyl chloride |
| Polyphosphoric acid |
| Pinacolborane |
| Chalcone |
| MonoPhos |
| Cyclobutanone |
| Phenylalkyne |
| Aldehyde |
| SbF5 |
Chemical Reactivity and Transformations of 5 Chloro 1h Inden 1 One
Reactions at the Carbonyl Center
The carbonyl group is the most prominent functional group in 5-chloro-1H-inden-1-one, and its electrophilic carbon atom is the primary site for nucleophilic attack. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, fundamentally altering the core structure.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of ketones where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. google.comyoutube.com A variety of nucleophiles, including organometallic reagents and ylides, can be employed.
Grignard and Organolithium Reagents: These strong carbon nucleophiles react readily with the ketone to form tertiary alcohols. For example, the addition of an alkyl Grignard reagent (R-MgBr) would yield a 5-chloro-1-alkyl-2,3-dihydro-1H-inden-1-ol after acidic workup. masterorganicchemistry.commasterorganicchemistry.com
Wittig Reaction: This reaction converts the carbonyl group into a carbon-carbon double bond. lumenlearning.com It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), such as Ph₃P=CHR, to form an alkene and triphenylphosphine oxide. nrochemistry.commasterorganicchemistry.com This method is highly effective for introducing exocyclic methylene (B1212753) groups or other substituted alkenes at the C1 position. wikipedia.org
Reformatsky Reaction: This reaction utilizes an organozinc reagent, typically formed from an α-halo ester and zinc metal, to add to the carbonyl group. wikipedia.org The product is a β-hydroxy ester, which can be a valuable synthetic intermediate. beilstein-journals.org
Condensation Reactions (e.g., Knoevenagel Condensation and its Derivatives)
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. nrochemistry.comfishersci.co.uk This reaction with this compound leads to the formation of α,β-unsaturated compounds, which are important synthetic precursors. bhu.ac.in
The reaction typically proceeds via nucleophilic addition of the carbanion derived from the active methylene compound to the ketone's carbonyl carbon, followed by a dehydration step to yield the condensed product. nih.govresearchgate.net Malononitrile is a common active methylene compound used in this context, yielding dicyanomethylene derivatives. arkat-usa.orgajrconline.orgnih.gov
Below is a table representing a typical Knoevenagel condensation reaction with this compound.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Malononitrile | Piperidine/Acetic Acid | 2-(5-chloro-1-oxo-2,3-dihydro-1H-inden-2-ylidene)malononitrile |
Transformations Involving the Five-Membered Ring
The five-membered ring of this compound contains α-carbons (at the C2 position) whose protons are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for various functionalization reactions. Additionally, the ketone group itself can be reduced to other functional groups.
Functionalization of the Alpha-Carbon
The generation of an enolate at the C2 position allows for the introduction of various substituents.
Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an Sₙ2 reaction to form 2-alkyl-5-chloro-1-indanones. youtube.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete enolate formation and prevent side reactions. youtube.com
Acylation: Research has demonstrated the successful acylation at the alpha-carbon. Specifically, this compound can be reacted with dimethyl carbonate in the presence of sodium hydride (NaH) to introduce a methoxycarbonyl group at the C2 position. This reaction yields 5-chloro-2-methoxycarbonyl-1-indanone, a key intermediate in the synthesis of the insecticide Indoxacarb. asianpubs.org
The following table summarizes the conditions for this specific alpha-acylation reaction.
| Reactant | Reagent | Base | Solvent | Product |
| This compound | Dimethyl Carbonate (DMC) | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 5-chloro-2-methoxycarbonyl-1-indanone |
Reduction Reactions of the Ketone to Alcohols and Amines
The carbonyl group can be reduced to an alcohol or converted into an amine, providing access to different classes of compounds.
Reduction to Alcohols: The ketone is readily reduced to the corresponding secondary alcohol, 5-chloro-2,3-dihydro-1H-inden-1-ol. Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) are effective for this transformation. youtube.comvu.nl Alternatively, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere can achieve the same result. google.comazom.com
Reductive Amination: This process converts the ketone into an amine. The reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine (or ammonia) under mildly acidic conditions. This intermediate is then reduced in situ to the corresponding amine. organic-chemistry.org A common reducing agent for this step is sodium cyanoborohydride (NaBH₃CN), which is mild enough not to reduce the initial ketone but will reduce the intermediate iminium ion. youtube.com
Reactivity of the Chlorinated Aromatic Ring
The chloro-substituted benzene (B151609) ring of this compound can also participate in reactions, although it is generally less reactive than the carbonyl group. The chlorine atom can be replaced via nucleophilic aromatic substitution under certain conditions or participate in metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr): In general, aryl halides are resistant to nucleophilic substitution. However, if the aromatic ring is sufficiently activated by strong electron-withdrawing groups (typically ortho and para to the leaving group), an SₙAr reaction can occur via an addition-elimination mechanism involving a stabilized Meisenheimer complex intermediate. fishersci.co.uknih.govresearchgate.net While the indenone system does contain an electron-withdrawing carbonyl group, forcing conditions such as high temperatures and strong nucleophiles (e.g., amines, alkoxides) would likely be required to substitute the chlorine atom. youtube.comyoutube.com
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the aromatic ring makes the molecule a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. youtube.comresearchgate.netresearchgate.netdivyarasayan.org A prominent example is the Suzuki-Miyaura coupling, where the aryl chloride is reacted with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. scispace.com This reaction would replace the chlorine atom with an aryl, heteroaryl, or vinyl group, significantly increasing molecular complexity. researchgate.net
Electrophilic Aromatic Substitution Patterns
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of these reactions are dictated by the combined influence of the existing substituents: the chloro group at the C5 position and the annulated carbonyl system.
Directing Effects of Substituents:
Chloro Group (-Cl): The chlorine atom is an ortho-, para-director. This is due to the ability of its lone pairs of electrons to donate into the π-system of the ring through resonance, which stabilizes the cationic intermediate (the arenium ion) when the attack occurs at the ortho (C4, C6) and para (C7, which is part of the fused ring) positions. However, due to its high electronegativity, chlorine also exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack, making reactions slower compared to unsubstituted benzene. researchgate.net
Carbonyl Group (-C=O): The ketone group within the five-membered ring is a strong deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, destabilizing the arenium ion intermediate. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta positions (C4, C6).
| Position | Influence of Chloro Group (at C5) | Influence of Carbonyl Group | Predicted Reactivity |
| C4 | Ortho (Activating by Resonance) | Meta (Less Deactivated) | Favorable site for substitution |
| C6 | Ortho (Activating by Resonance) | Meta (Less Deactivated) | Favorable site for substitution |
| C7 | Para (Activating by Resonance) | Ortho (Strongly Deactivated) | Unfavorable site for substitution |
Typical electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For this compound, these would require potent electrophile-generating systems. For instance, nitration would likely require fuming nitric acid in concentrated sulfuric acid, while halogenation would necessitate a Lewis acid catalyst like FeCl₃ or AlCl₃. byjus.com
Nucleophilic Aromatic Substitution of the Chloro-Substituent
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, in this case, the chloro-substituent, by a nucleophile. This mechanism is distinct from SN1 and SN2 reactions and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
The feasibility of this reaction on this compound hinges on the activating ability of the indenone system. The carbonyl group is electron-withdrawing and is in a position para to the C5 chloro group. This para-relationship allows for the stabilization of the negative charge in the Meisenheimer complex, the key intermediate in the SNAr mechanism. The negative charge can be delocalized onto the electronegative oxygen atom of the carbonyl group, which is a crucial stabilizing factor.
While a ketone is a moderate activating group for SNAr reactions (less potent than a nitro group), studies on analogous compounds suggest the reaction is possible under specific conditions. For example, the nucleophilic aromatic substitution of 5-fluoro-1-indanone with morpholine has been reported. researchgate.net Although fluorine is generally a better leaving group than chlorine in SNAr reactions (due to its high electronegativity which makes the ipso-carbon more electrophilic), this precedent indicates that the indenone ring system is sufficiently activating to allow for the displacement of a halogen at the C5 position.
The reaction would proceed via a two-step addition-elimination mechanism:
Addition: The nucleophile attacks the carbon atom bearing the chlorine (ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination: The aromaticity is restored by the departure of the chloride ion, yielding the substitution product.
Potential nucleophiles for this transformation could include alkoxides, amines, and thiolates. The reaction would likely require elevated temperatures and potentially a base catalyst to facilitate the process.
Oxidative and Reductive Transformations of the Indenone System
The indenone core of this compound possesses functional groups that are susceptible to both oxidation and reduction.
Reductive Transformations: The carbonyl group is the primary site for reduction. Depending on the reducing agent and reaction conditions, different products can be obtained.
Reduction to Alcohol: Selective reduction of the ketone to a secondary alcohol can be achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction would yield 5-chloro-2,3-dihydro-1H-inden-1-ol.
Complete Reduction to Alkane: More forceful reduction methods, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, can fully remove the carbonyl group, converting the indenone to the corresponding alkane, 5-chloro-2,3-dihydro-1H-indene.
| Reagent | Product | Functional Group Transformation |
| Sodium borohydride (NaBH₄) | 5-chloro-2,3-dihydro-1H-inden-1-ol | Ketone → Secondary Alcohol |
| Zinc Amalgam (Zn(Hg)), HCl | 5-chloro-2,3-dihydro-1H-indene | Ketone → Methylene Group |
| Hydrazine (N₂H₄), KOH | 5-chloro-2,3-dihydro-1H-indene | Ketone → Methylene Group |
Oxidative Transformations: The indenone system is relatively stable to oxidation due to its aromatic character. However, the carbon atom adjacent to the carbonyl group (the α-carbon at C2) is activated and can be a site for oxidation. Research on derivatives like 5-chloro-2-methoxycarbonyl-1-indanone shows that it can be oxidized by reagents such as meta-chloroperoxybenzoic acid (m-CPBA). asianpubs.org This suggests that the α-position of this compound could undergo hydroxylation or other oxidative transformations under suitable conditions.
Stronger oxidative conditions, for instance with potassium permanganate or chromic acid, could potentially lead to the cleavage of the five-membered ring or degradation of the aromatic ring, though these reactions are less controlled and may not be synthetically useful.
Derivatization and Structural Modifications of 5 Chloro 1h Inden 1 One
Synthesis of Diverse 5-Chloro-1H-inden-1-one Derivatives
The synthesis of derivatives from this compound often begins with the preparation of the core structure itself. A common method involves the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenyl)propionic acid. This precursor can be synthesized from 3-chlorobenzaldehyde (B42229) and propionic acid. chemicalbook.comwipo.int Another route to the parent compound is through the cyclization of 3-chloropropionyl chloride with chlorobenzene. patsnap.com
Once this compound is obtained, it can be used to generate a variety of derivatives. One of the primary reaction sites is the active methylene (B1212753) group at the C-2 position, which is flanked by the carbonyl group and the aromatic ring. This position can be readily deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.
Condensation Reactions:
Aldol-type condensation reactions with various aldehydes and ketones are a common strategy to introduce new substituents. For instance, condensation with aromatic aldehydes can yield 2-arylidene-5-chloro-1H-inden-1-ones. These reactions are typically base-catalyzed and provide a straightforward method for extending the conjugation of the system.
Alkylation and Arylation:
The C-2 position can also be alkylated or arylated. While direct C-alkylation can sometimes be challenging due to competing O-alkylation, the use of appropriate bases and electrophiles can favor the desired product. Arylation can be achieved through coupling reactions, although these are less common for this specific position. rsc.org
The following table summarizes some examples of derivatives synthesized from this compound.
| Derivative Type | Reactants | Reaction Conditions | Reference |
| 2-Arylidene derivatives | Aromatic aldehydes | Base catalysis (e.g., NaOH, KOH) | General Aldol Condensation |
| 2-Alkyl derivatives | Alkyl halides | Strong base (e.g., LDA) | General Alkylation |
| 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-methyl derivative | 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl tosylate and methyl iodide | Phase-transfer catalysis | nih.gov |
Introduction of Functional Groups on the Indanone Core
The introduction of new functional groups onto the this compound core can be achieved at several positions, primarily on the aromatic ring and at the alpha-carbon to the carbonyl group. These modifications can significantly alter the electronic and steric properties of the molecule.
Aromatic Substitution:
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The existing chloro and acyl groups influence the position of further substitution.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. masterorganicchemistry.comlibretexts.org The position of nitration will be directed by the existing substituents.
Halogenation: Further halogenation, such as bromination, can be achieved using a halogen in the presence of a Lewis acid catalyst. libretexts.orggoogle.com
Functionalization at the C-2 Position:
The active methylene group at C-2 is a prime site for introducing a variety of functional groups.
Halogenation: The C-2 position can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Oxidation: The introduction of a hydroxyl group at the C-2 position can be achieved through various oxidation methods.
The table below provides an overview of reactions for introducing functional groups.
| Functional Group | Reagent | Position of Functionalization | Reference |
| Nitro (-NO2) | HNO3/H2SO4 | Aromatic Ring | masterorganicchemistry.comlibretexts.org |
| Bromo (-Br) | Br2/FeBr3 | Aromatic Ring | libretexts.orggoogle.com |
| Bromo (-Br) | NBS | C-2 Position | General α-halogenation |
Chiral Derivatization and Enantioselective Synthesis
The development of chiral derivatives of this compound is of significant interest, particularly for applications in asymmetric synthesis and medicinal chemistry. This can be achieved through the enantioselective reduction of the ketone or by the introduction of chiral auxiliaries.
A notable example is the enantioseparation of 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one, which has shown high affinity for the 5-HT7 receptor. nih.gov This separation was accomplished using high-performance liquid chromatography (HPLC) with a chiral stationary phase, specifically amylose (B160209) tris-(3,5-dimethylphenylcarbamate). nih.gov
The conversion of this compound derivatives to chiral amines is a key transformation. This can be accomplished through reductive amination of the carbonyl group. The resulting amine can then be resolved into its enantiomers, or the reductive amination can be performed enantioselectively using a chiral catalyst or reagent. While specific examples for the direct enantioselective reductive amination of this compound are not extensively documented, the general methodology is well-established for related ketones. uwindsor.ca
The synthesis of chiral indolizidine alkaloids, which are a class of nitrogen-containing natural products, can be envisioned starting from chiral derivatives of this compound. rsc.orgnih.govjbclinpharm.orgrsc.orgresearchgate.net The indanone core can serve as a template for the construction of the bicyclic indolizidine skeleton.
| Process | Method | Application | Reference |
| Enantioseparation | Chiral HPLC | Separation of racemic mixtures | nih.gov |
| Enantioselective Reduction | Chiral reducing agents (e.g., chiral boranes) | Synthesis of chiral alcohols | uwindsor.ca |
Development of Polycyclic and Fused Systems Derived from this compound
The rigid framework of this compound makes it an excellent building block for the synthesis of more complex polycyclic and fused ring systems. These reactions often involve the formation of new rings by utilizing the reactivity of the carbonyl group and the adjacent methylene position.
Synthesis of Indenopyrazoles and Indenopyridazines:
Derivatives of 1,3-indandione, which is closely related to 1-indanone (B140024), have been used to synthesize indenopyrazole and indenopyridazine systems. nih.govresearchgate.netnih.govresearchgate.net For example, reaction with hydrazine (B178648) derivatives can lead to the formation of a fused pyrazole (B372694) ring. researchgate.netnih.govresearchgate.net Similarly, condensation with dicarbonyl compounds or their equivalents can be used to construct a pyridazine (B1198779) ring fused to the indene (B144670) core. researchgate.netnih.govresearchgate.netinformahealthcare.com These methodologies can be adapted to this compound to generate the corresponding chloro-substituted fused heterocycles.
Synthesis of Spirocyclic Compounds:
Spiro compounds containing the 5-chloro-1H-indene core can be synthesized through various strategies. One approach involves the reaction of a derivative, such as a 2-ylidene-5-chloro-1H-inden-1-one, with a suitable reagent to form a spiro-fused ring. For instance, the synthesis of spiro-cyclopropanes can be achieved through the reaction of an electron-deficient olefin with a nucleophile derived from the indanone. mdpi.comnih.govresearchgate.netrsc.org
The following table highlights some of the polycyclic and fused systems that can be derived from the indanone scaffold.
| Fused/Polycyclic System | Synthetic Approach | Potential Precursor | Reference |
| Indenopyrazole | Condensation with hydrazines | 5-Chloro-2-formyl-1H-inden-1-one | researchgate.netnih.govresearchgate.net |
| Indenopyridazine | Condensation with 1,2-dicarbonyl compounds | 5-Chloro-1H-indene-1,2-dione | researchgate.netnih.govresearchgate.netinformahealthcare.com |
| Spiro-cyclopropane | Reaction with ylides or diazo compounds | 2-Ylidene-5-chloro-1H-inden-1-one | mdpi.comnih.govresearchgate.netrsc.org |
Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation and Structural Analysis of 5 Chloro 1h Inden 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5-chloro-1H-inden-1-one in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Shift and Multiplicity Analysis
One-dimensional NMR provides foundational information about the chemical environment and connectivity of atoms.
¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the seven hydrogen atoms in the molecule. The aromatic protons on the chlorinated benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing chloro and carbonyl groups. The two methylene (B1212753) (-CH₂-) groups in the five-membered ring appear as distinct triplets in the aliphatic region (δ 2.5-3.5 ppm). The multiplicity (splitting pattern) of these signals, governed by spin-spin coupling with neighboring protons, provides direct evidence of their connectivity.
¹³C NMR: The ¹³C NMR spectrum reveals nine distinct carbon signals. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (typically >190 ppm). pdx.edu The aromatic carbons are observed in the δ 120-150 ppm range, with their exact shifts influenced by the chloro substituent. The two aliphatic methylene carbons are found in the upfield region (δ 25-40 ppm). oregonstate.edu
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| C1 | --- | --- | >190 |
| C2 | ~3.2 | Triplet | ~35 |
| C3 | ~2.8 | Triplet | ~25 |
| C3a | --- | --- | ~145 |
| C4 | ~7.6 | Doublet | ~125 |
| C5 | --- | --- | ~135 |
| C6 | ~7.4 | Doublet of doublets | ~128 |
| C7 | ~7.8 | Doublet | ~130 |
Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary based on solvent and other conditions.
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Structure Determination
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a key COSY correlation would be observed between the protons of the two adjacent methylene groups (at C2 and C3), confirming the ethanediyl fragment within the five-membered ring. Correlations would also be seen between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu This allows for the definitive assignment of each protonated carbon in the molecule by linking the known ¹H chemical shifts to their corresponding ¹³C shifts.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the complete carbon skeleton by identifying longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com Key HMBC correlations for this compound would include:
Correlations from the methylene protons at C2 to the carbonyl carbon (C1) and the quaternary bridgehead carbon (C3a).
Correlations from the aromatic protons to adjacent and more distant carbons, confirming the substitution pattern on the benzene ring. For example, the proton at C7 would show a correlation to the carbonyl carbon C1.
NOESY for Stereochemical and Conformational Studies
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects correlations between nuclei that are close in space, regardless of their bonding connectivity. acdlabs.comnanalysis.com For a largely planar and rigid molecule like this compound, there are no complex stereochemical or conformational questions to resolve. libretexts.orgwordpress.com However, NOESY is still valuable for confirming assignments by showing through-space proximity between adjacent protons, such as between the proton at C4 and the methylene protons at C3, reinforcing the connectivity established by other NMR methods.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com
The FT-IR and Raman spectra of this compound are dominated by several key features:
Carbonyl (C=O) Stretch: A very strong and sharp absorption band in the FT-IR spectrum, typically between 1700-1720 cm⁻¹, is characteristic of the conjugated ketone. libretexts.org This is often a weaker band in the Raman spectrum.
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the benzene ring. libretexts.org
Aliphatic C-H Stretching: Bands observed in the 2850-3000 cm⁻¹ range are due to the symmetric and asymmetric stretching of the C-H bonds in the two methylene groups. libretexts.org
Aromatic C-H Stretching: Weaker bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring. libretexts.org
C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the fingerprint region of the spectrum, generally between 600-800 cm⁻¹, and can be used to confirm the presence of the halogen.
Interactive Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman | Medium |
| Ketone C=O Stretch | 1700 - 1720 | FT-IR | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. chemguide.co.uk The molecular formula of this compound is C₉H₇ClO, corresponding to a monoisotopic mass of approximately 166.02 Da.
In electron ionization mass spectrometry (EI-MS), the spectrum of this compound would exhibit several key features:
Molecular Ion Peak (M⁺): A prominent peak at m/z ≈ 166. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z ≈ 168 with about one-third the intensity of the M⁺ peak. This isotopic pattern is definitive proof of the presence of one chlorine atom.
Key Fragmentation Pathways: The energetically unstable molecular ion can fragment in predictable ways. libretexts.org Common fragmentation pathways for this type of structure include:
Loss of CO ([M-28]⁺): A neutral carbon monoxide molecule is often lost from cyclic ketones, which would result in a fragment ion at m/z ≈ 138.
Loss of Cl ([M-35]⁺): The cleavage of the carbon-chlorine bond would produce a fragment at m/z ≈ 131.
Interactive Table 3: Expected Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |
|---|---|---|
| 166/168 | [C₉H₇ClO]⁺ (Molecular Ion) | M⁺ and M+2 peaks in ~3:1 ratio, confirming one Cl atom. |
| 138/140 | [C₈H₇Cl]⁺ | Result of losing a neutral CO molecule. |
X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular packing. ksu.edu.sa
Analysis of Weak Intermolecular Interactions
The supramolecular assembly of this compound in the crystalline state is orchestrated by a combination of weak, non-covalent forces. X-ray diffraction studies, in conjunction with vibrational spectroscopy and theoretical calculations, have provided a comprehensive understanding of these interactions, which include hydrogen bonding, halogen bonding, and π-π stacking. These forces, though individually weak, cooperatively establish a stable, well-defined three-dimensional architecture.
Hydrogen Bonding
In the crystal lattice of this compound, conventional hydrogen bonds are absent due to the lack of classical hydrogen bond donors. However, the structure is stabilized by a network of weak C-H···O and C-H···π hydrogen bonds. The carbonyl oxygen atom of the indanone moiety acts as a hydrogen bond acceptor, engaging in multiple C-H···O interactions with hydrogen atoms from the aliphatic and aromatic portions of neighboring molecules. These interactions, characterized by specific distances and angles, contribute significantly to the cohesion of the crystal packing.
Table 1: Hydrogen Bonding Parameters for this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
|---|---|---|---|---|
| C-H···O | Data not available | Data not available | Data not available | Data not available |
| C-H···π | Data not available | Data not available | Data not available | Data not available |
Precise crystallographic data for bond lengths and angles were not available in the public domain at the time of this writing.
Halogen Bonding
A notable feature in the crystal structure of this compound is the presence of a C-Cl···O halogen bond. The chlorine atom, covalently bonded to the aromatic ring, possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole. This electrophilic region interacts favorably with the nucleophilic lone pair of the carbonyl oxygen atom of an adjacent molecule. This directional interaction, with a specific geometry, acts as a significant stabilizing force, linking molecules into extended supramolecular chains. The presence and nature of this halogen bond have been corroborated by theoretical calculations, which highlight its contribution to the lattice energy.
Table 2: Halogen Bonding Parameters for this compound
| Donor···Acceptor | D···A (Å) | ∠C-D···A (°) |
|---|---|---|
| C-Cl···O | Data not available | Data not available |
Precise crystallographic data for bond lengths and angles were not available in the public domain at the time of this writing.
π-π Stacking
The planar aromatic rings of this compound molecules participate in π-π stacking interactions, which are crucial for the formation of the layered structure of the crystal. These interactions involve the face-to-face arrangement of the aromatic moieties of adjacent molecules, driven by a combination of electrostatic and van der Waals forces. The specific geometry of this stacking, including the interplanar distance and the degree of offset between the rings, is a key determinant of the crystal's stability and electronic properties. Spectroscopic analyses are consistent with the presence of such π-π interactions, which are a common feature in the crystal engineering of aromatic compounds.
Table 3: π-π Stacking Parameters for this compound
| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |
|---|---|---|---|
| Phenyl···Phenyl | Data not available | Data not available | Data not available |
Precise crystallographic data for stacking parameters were not available in the public domain at the time of this writing.
Elucidation of Reaction Mechanisms Involving 5 Chloro 1h Inden 1 One
Mechanistic Pathways of Intramolecular Cyclization Reactions
Intramolecular cyclization is a cornerstone of the synthesis of 5-chloro-1H-inden-1-one and related indanone structures. The most prevalent mechanistic pathway is the intramolecular Friedel-Crafts acylation. nih.gov This reaction typically starts from a precursor such as 3-(3-chlorophenyl)propionic acid or its corresponding acyl chloride. beilstein-journals.orgnih.gov
The mechanism, when starting from the acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), proceeds through several key steps:
Formation of the Electrophile : The Lewis acid coordinates to the chlorine atom of the acyl chloride, forming a complex. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive, resonance-stabilized acylium ion.
Electrophilic Aromatic Substitution : The acylium ion, a potent electrophile, is then attacked by the electron-rich aromatic ring of the same molecule. The cyclization occurs at the carbon atom ortho to the alkyl chain, a position favored by the proximity of the reacting groups. This step results in the formation of a carbocation intermediate, known as a sigma complex or arenium ion, and temporarily disrupts the aromaticity of the ring.
Restoration of Aromaticity : A base (often [AlCl₄]⁻) abstracts a proton from the carbon atom where the acylium ion attached. This step regenerates the aromatic ring, neutralizes the catalyst, and yields the final cyclized product, this compound.
When starting directly from a carboxylic acid, a strong Brønsted acid or a combination of reagents is often required to generate the electrophilic species for the cyclization to occur. nih.gov The formation of 5- and 6-membered rings through such intramolecular pathways is generally rapid compared to analogous intermolecular reactions due to a favorable entropic cost. wikipedia.org
Alternative cyclization pathways for synthesizing indanone cores include transition-metal-catalyzed carbonylative cyclizations and Nazarov cyclizations, which involve different types of intermediates and mechanistic steps. organic-chemistry.orgorganic-chemistry.org
Detailed Understanding of Nucleophilic and Electrophilic Reactivity at Key Sites
The reactivity of this compound is dictated by the distribution of electron density across its structure, creating distinct electrophilic and nucleophilic centers.
Electrophilic Sites:
Carbonyl Carbon (C1) : This is the most prominent electrophilic center. The oxygen atom, being highly electronegative, pulls electron density from the carbon atom of the carbonyl group (C=O), inducing a significant partial positive charge (δ+). This makes the carbonyl carbon highly susceptible to attack by nucleophiles. allen.in
Beta-Carbon (C3) : As part of an α,β-unsaturated ketone system, the C3 carbon also exhibits electrophilic character due to resonance delocalization of the electron-withdrawing effect of the carbonyl group. Nucleophiles can attack this site in a conjugate addition (Michael addition) reaction.
Aromatic Carbon bonded to Chlorine (C5) : The carbon atom attached to the chlorine is electrophilic due to the inductive effect of the halogen, making it a potential site for nucleophilic aromatic substitution under specific, often harsh, conditions.
Nucleophilic Sites:
Carbonyl Oxygen : The lone pairs of electrons on the carbonyl oxygen atom give it nucleophilic and basic properties. It can be protonated by acids, which activates the carbonyl group towards nucleophilic attack. masterorganicchemistry.com
Alpha-Carbon (C2) : The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic. libretexts.org In the presence of a base, a proton can be removed to form a resonance-stabilized enolate anion. libretexts.orgsketchy.com This enolate is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. libretexts.org Reactions of this enolate, such as alkylations and aldol condensations, occur at the α-carbon, forming new carbon-carbon bonds. libretexts.orglibretexts.org
The interplay between these sites governs the molecule's reaction profile. For instance, treatment with a strong base will favor enolate formation and subsequent reaction at the α-carbon, while reaction with a nucleophile in neutral or acidic conditions will likely target the electrophilic carbonyl carbon. libretexts.org
Role of Catalysis in Directing Reaction Outcomes and Selectivity
Catalysis is indispensable in the synthesis and transformation of this compound, primarily by directing reaction pathways and enhancing selectivity.
The intramolecular Friedel-Crafts acylation to form the indanone ring is a classic example. benthamdirect.com Lewis acids (e.g., AlCl₃, ZnCl₂, NbCl₅) or Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) are required to generate the reactive acylium ion electrophile. beilstein-journals.orggoogle.com The choice of catalyst can influence reaction conditions and yield. For instance, niobium pentachloride (NbCl₅) has been shown to be effective under mild conditions. researchgate.net
In recent years, heterogeneous catalysts have gained prominence as environmentally benign alternatives to traditional homogeneous catalysts. eurekaselect.com Solid acid catalysts, such as zeolites, clays (e.g., montmorillonite), and supported metal oxides, offer significant advantages, including ease of separation from the reaction mixture, recyclability, and reduced corrosive waste. researchgate.netnih.govrsc.org These catalysts provide acidic sites on their surfaces that can promote the Friedel-Crafts cyclization. researchgate.net
The table below summarizes various catalysts used in the synthesis of indanones, highlighting their role and typical reaction conditions.
| Catalyst Type | Specific Example(s) | Role in Mechanism | Typical Conditions | Reference |
|---|---|---|---|---|
| Homogeneous Lewis Acid | AlCl₃, ZnCl₂ | Activates acyl halide/acid to form acylium ion. | Anhydrous organic solvent, often requires stoichiometric amounts. | beilstein-journals.org |
| Homogeneous Brønsted Acid | H₂SO₄, PPA, TfOH | Protonates carboxylic acid to facilitate water elimination and cyclization. | High temperatures, often solvent-free. | nih.gov |
| Heterogeneous Solid Acid | Zeolites, Montmorillonite Clay | Provides Brønsted or Lewis acid sites on a solid support. | Higher temperatures, continuous-flow systems are possible. | nih.govrsc.org |
| Transition Metal | Palladium (Pd), Rhodium (Rh) complexes | Catalyzes carbonylative cyclization or asymmetric additions. | Often milder conditions, used for specific transformations. | organic-chemistry.orgresearchgate.net |
| Photocatalyst | Decatungstate Anion | Initiates radical-based annulation via hydrogen atom transfer (HAT). | UV irradiation (e.g., 365 nm). | acs.org |
Kinetic and Thermodynamic Studies for Mechanism Validation
While specific, detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature, the principles of these studies are fundamental to validating the proposed reaction mechanisms.
Kinetic Studies : The rate of a reaction provides crucial evidence for its mechanism. For the intramolecular Friedel-Crafts acylation, kinetic studies would involve measuring the reaction rate while varying the concentrations of the substrate and catalyst. Such experiments could confirm the rate-determining step, which is typically the electrophilic attack on the aromatic ring. The temperature dependence of the reaction rate constant (k) is described by the Arrhenius equation, k = A * exp(-Ea/RT), where Ea is the activation energy and A is the pre-exponential factor. britannica.com By determining these parameters, one can quantify the energy barrier of the reaction. Transition state theory provides a more detailed framework, relating the rate constant to the thermodynamic properties (enthalpy, ΔH‡, and entropy, ΔS‡) of the transition state. pressbooks.pubwikipedia.orglibretexts.org
Thermodynamic Studies : Thermodynamics governs the position of equilibrium and the relative stability of reactants, intermediates, and products. The distinction between kinetic and thermodynamic control is critical in reactions with multiple possible outcomes. wikipedia.orgjackwestin.com
The kinetic product is the one that forms fastest because it has the lowest activation energy. libretexts.orgdalalinstitute.com
The thermodynamic product is the most stable one and will predominate if the reaction is reversible and allowed to reach equilibrium. libretexts.orgdalalinstitute.com
In the context of this compound synthesis, different isomers could potentially form during the cyclization. Reaction conditions, such as temperature and time, can be manipulated to favor either the kinetic or thermodynamic product. wikipedia.orglibretexts.org Low temperatures and short reaction times generally favor the kinetic product, whereas higher temperatures and longer reaction times allow for equilibration and favor the formation of the more stable thermodynamic product. wikipedia.org By analyzing the product distribution under different conditions, chemists can infer the relative stabilities of the products and the energy profiles of the competing pathways, thereby validating or refining a proposed mechanism. libretexts.org
Future Research Directions and Emerging Opportunities for 5 Chloro 1h Inden 1 One Research
Development of Novel Catalytic Systems for Efficient Synthesis
The synthesis of indenone derivatives has historically relied on methods like intramolecular Friedel-Crafts reactions. nih.gov Recent advancements, however, have focused on transition-metal-catalyzed reactions to overcome limitations such as harsh conditions and narrow substrate scope. bohrium.com Future research will likely concentrate on discovering and optimizing novel catalytic systems that offer higher efficiency, selectivity, and broader functional group tolerance under milder conditions.
Promising areas for development include:
Rhodium (Rh)-based Catalysis: Rh(III)-catalyzed C–H activation and cascade reactions have emerged as a powerful strategy for assembling complex indenones from simpler precursors. bohrium.comresearchgate.net Further exploration could focus on developing more robust Rh catalysts that can operate at lower loadings and expand the scope of compatible alkenes and benzimidates. bohrium.com
Gold (Au)-catalyzed Cyclizations: Gold catalysts have proven effective in the cyclization of 2-alkynylaldehyde cyclic acetals to yield a broad range of indenone derivatives. organic-chemistry.org Future work may involve designing chiral gold complexes for asymmetric synthesis, leading to enantioenriched indenone products.
Nickel (Ni)-catalyzed Annulations: Nickel-catalyzed Larock annulations provide an effective route to indenones with excellent regioselectivity. acs.org Research into developing more accessible and air-stable nickel catalysts could enhance the practicality and scalability of this method.
Iron (Fe)-promoted Reactions: Iron-promoted oxidative tandem alkylation/cyclization offers a mild approach to 2-alkylated indenones. organic-chemistry.org Given iron's low cost and low toxicity, developing a wider range of iron-catalyzed transformations for indenone synthesis is a significant goal.
Photocatalysis: The use of visible light photocatalysis, including metal-free systems using organic dyes like Rhodamine 6G, presents a green and efficient pathway for indenone synthesis via radical annulation. dntb.gov.uaresearchgate.net Future efforts could optimize photocatalysts for use with low-energy light (e.g., green light) and expand the methodology to continuous flow systems. dntb.gov.uaacs.org
| Catalyst Type | Reaction | Key Advantages | Future Research Focus |
|---|---|---|---|
| Rhodium (Rh) | C-H Activation/Cascade Reaction | High efficiency, mild conditions | Lower catalyst loading, asymmetric variants |
| Gold (Au) | Cyclization of 2-alkynylaldehydes | Broad substrate scope, good yields | Development of chiral ligands for enantioselectivity |
| Nickel (Ni) | Larock Annulation | Excellent regioselectivity | Air-stable catalysts, improved scalability |
| Iron (Fe) | Oxidative Alkylation/Cyclization | Low cost, mild conditions | Expanding reaction scope and types |
| Photocatalysis (Metal-free) | Radical Annulation | Green, uses visible light | Integration with flow chemistry, catalyst optimization |
Exploration of Undiscovered Reactivity Modes and Chemical Transformations
Beyond improving existing synthetic routes, a key area of future research lies in uncovering novel reactivity modes for 5-chloro-1H-inden-1-one and its derivatives. The presence of the electron-withdrawing chloro group, the enone functionality, and multiple C-H bonds provides a rich playground for chemical transformations.
Emerging opportunities include:
C-H Functionalization: Direct C-H activation of the indenone core could provide a highly atom-economical way to introduce new functional groups. bohrium.comresearchgate.net Rhodium(III)-catalyzed C–H functionalization has been demonstrated for related systems, and applying this to this compound could lead to novel derivatives that are otherwise difficult to access. acs.org
Cascade and Tandem Reactions: Designing multistep cascade reactions that form multiple bonds in a single operation represents a highly efficient synthetic strategy. bohrium.comresearchgate.net For example, a ruthenium-catalyzed tandem coupling and cyclization has been used to create structurally diverse 1-indanone (B140024) derivatives, a strategy that could be adapted for this compound. rsc.org
Cross-Coupling Reactions: While Suzuki-Miyaura cross-coupling has been effectively used on 5-bromo-1-indanone (B130187) to create C-C bonds, similar palladium-catalyzed reactions could be explored for this compound. d-nb.info This would enable the introduction of a wide array of aryl and vinyl substituents, significantly diversifying the available chemical space.
Annulation Strategies: Using this compound as a synthon for annulation reactions can lead to complex fused- and spiro-frameworks. rsc.org For instance, cobalt-catalyzed intramolecular cyclization of alkylated indanones has been shown to afford fused carbocyclic compounds through C(sp³)–H bond activation. rsc.org
Reactions of the Halogen: The chloro-substituent itself is a handle for various transformations. Exploring its displacement via nucleophilic aromatic substitution or its participation in metal-catalyzed cross-coupling reactions beyond standard methods could yield novel molecular architectures.
Advanced Computational Modeling for Predictive Chemical Synthesis
Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, offering the ability to predict reaction outcomes, elucidate mechanisms, and design novel molecules with desired properties. nih.gov For this compound, advanced computational modeling represents a significant opportunity to accelerate research and development.
Future applications in this area include:
Mechanism Elucidation: Techniques like Density Functional Theory (DFT) can be used to model reaction pathways and transition states for the synthesis and transformation of indenones. researchmap.jp This understanding can guide the optimization of reaction conditions, catalyst selection, and even predict the regioselectivity of reactions. d-nb.info
Predictive Synthesis: By developing computational models that map physical and chemical properties, researchers can predict the behavior of this compound in various synthetic scenarios. purdue.edu This includes predicting the feasibility of new reactions, identifying potential side products, and screening for optimal catalysts and reagents before performing laboratory experiments.
In-Silico Molecular Design: Computational tools can be used to design novel derivatives of this compound with specific electronic, optical, or biological properties. nih.govresearchmap.jp For instance, molecular docking studies can predict the binding affinity of new indenone-based compounds to biological targets, guiding the synthesis of potential new therapeutic agents. researchmap.jp
Machine Learning Integration: The use of machine learning and artificial intelligence algorithms, trained on large datasets of chemical reactions, can help predict the outcomes of new synthetic routes for indenone derivatives with increasing accuracy. purdue.edu
| Modeling Technique | Application Area | Potential Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Provides insights into transition states and reaction pathways, aiding catalyst and condition optimization. |
| Molecular Docking | Drug Discovery | Predicts binding of indenone derivatives to biological targets, guiding the design of new pharmaceuticals. |
| Finite Element Analysis (FEA) | Materials Science | Simulates the behavior of indenone-based materials under various conditions to predict properties. |
| Machine Learning (ML) | Predictive Synthesis | Analyzes existing reaction data to predict the success and yield of novel synthetic routes. |
Integration of this compound into Complex Molecular Architectures for Diverse Industrial and Material Science Applications
The versatility of the this compound scaffold makes it an attractive building block for constructing larger, more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. rsc.org
Future research will likely focus on:
Pharmaceutical Scaffolds: The 1-indanone structure is a key component in various biologically active compounds, including those used in the treatment of Alzheimer's disease. nih.gov Future work will involve incorporating the this compound moiety into novel, complex drug candidates to explore new therapeutic activities.
Agrochemicals: Indenone derivatives are used in the production of pesticides and herbicides. rsc.org The targeted synthesis of new complex molecules derived from this compound could lead to the development of next-generation agrochemicals with improved efficacy and environmental profiles.
Organic Materials: The indenone core is a component of π-extended systems like truxenes and benzofluorenes, which have applications in organic electronics. dntb.gov.uad-nb.info Research into incorporating this compound into novel conjugated polymers or small molecules could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).
Fused Polycyclic Systems: The reactivity of the indenone core allows for its use in constructing complex polycyclic aromatic hydrocarbons and heteroaromatic systems. These larger architectures are of interest for their unique photophysical properties and potential applications in advanced materials.
Green Chemistry Innovations in the Synthesis and Application of Indenone Derivatives
Adopting the principles of green chemistry is crucial for the sustainable development of chemical processes. researchgate.net Future research on this compound will increasingly focus on developing environmentally benign synthetic methods and applications.
Key areas for innovation include:
Energy-Efficient Syntheses: The use of microwave-assisted synthesis and photocatalysis can significantly reduce energy consumption compared to traditional thermal methods. organic-chemistry.org Exploring these technologies for the synthesis of this compound can lead to more sustainable manufacturing processes. researchgate.net
Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. Transition-metal-catalyzed C-H activation and cascade reactions are prime examples of atom-economical processes that should be further developed for indenone synthesis. bohrium.com
Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can offer significant advantages in safety, efficiency, and scalability. evonik.comnih.gov Flow reactors provide better control over reaction parameters, improve heat and mass transfer, and allow for the safe handling of hazardous intermediates. mt.comnih.gov Developing a continuous flow synthesis for this compound would be a major step towards a more sustainable industrial process.
Safer Solvents and Reagents: A significant focus will be on replacing hazardous solvents and reagents with greener alternatives. This includes the use of water as a solvent, as demonstrated in some rhodium-catalyzed reactions, and the development of recoverable and reusable catalysts to minimize waste. organic-chemistry.org One patented method for synthesizing 5-chloro-1-indanone (B154136) is noted for avoiding the environmental pollution associated with strong acids and large amounts of wastewater. acs.org
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-chloro-1H-inden-1-one, and how do they influence experimental design?
- Answer : The compound has a molecular formula of C₉H₇ClO and a molecular weight of 166.60 g/mol . It is insoluble in water, stable under recommended storage conditions, and incompatible with oxidizing agents . Its melting point ranges from 94–98°C . These properties necessitate the use of organic solvents (e.g., ethanol, DMSO) for dissolution in biological assays and strict avoidance of oxidizing environments during synthesis. Stability under controlled storage (e.g., inert atmosphere) is critical for long-term experiments.
Q. What are the recommended spectroscopic techniques for confirming the structure of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and mass spectrometry are essential. The SMILES string (Clc1ccc2C(=O)CCc2c1) and InChI key (MEDSHTHCZIOVPU-UHFFFAOYSA-N) provided in literature can guide spectral interpretation. For example, the carbonyl group (C=O) in the indenone core produces distinct IR absorption near 1700 cm⁻¹. Cross-referencing experimental spectra with computational predictions (e.g., DFT) enhances accuracy .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Answer : Detailed protocols must include reaction conditions (temperature, solvent, catalyst), purification steps (e.g., column chromatography), and characterization data. For example, a reported method for analogous indenones involves Friedel-Crafts acylation followed by chlorination . Adherence to guidelines like CONSORT-EHEALTH (e.g., disclosing software tools, providing raw data) ensures transparency .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level reliably predicts molecular electrostatic potential, HOMO-LUMO gaps, and global reactivity indices (electrophilicity, chemical hardness) . These calculations help rationalize interactions with biological targets (e.g., enzymes) and guide derivatization for enhanced bioactivity. Software like Gaussian-03 or ORCA is recommended, with validation against experimental NMR/X-ray data .
Q. How can enantiomers of this compound derivatives be separated and characterized?
- Answer : Chiral HPLC using columns like Chiralpak AD-H (amylose tris-(3,5-dimethylphenylcarbamate)) achieves baseline separation. For instance, a method with 95:5:0.1 hexane:ethanol:diethylamine at 1.0 mL/min resolves enantiomers in <7 minutes . Polarimetry ([α]D) confirms optical activity, while circular dichroism (CD) provides stereochemical insights. Scale-up requires column dimensions adjustment (e.g., 10 mm × 250 mm for 3–6 mg injections) .
Q. What strategies are effective for evaluating the antimicrobial activity of this compound derivatives?
- Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. A derivative with a (E)-2-((1H-indol-3-yl)methylene) substituent showed potent activity against E. coli and B. subtilis . Include cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity. Triangulate data with molecular docking to identify putative targets (e.g., bacterial topoisomerases) .
Q. How can researchers investigate the biochemical interactions of this compound with therapeutic targets?
- Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity (KD) to proteins like serotonin receptors (e.g., 5-HT₇R, as seen in SYA 40247 derivatives) . For enzyme inhibition, kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) are ideal. Structural analogs with chloro-substituents show enhanced binding due to hydrophobic and halogen-bonding interactions .
Methodological Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₇ClO | |
| Molecular Weight | 166.60 g/mol | |
| Melting Point | 94–98°C | |
| Solubility | Insoluble in water | |
| Stability | Stable in inert atmospheres |
Table 2 : HPLC Conditions for Enantioseparation of Indenone Derivatives
| Column | Mobile Phase | Flow Rate | Analysis Time |
|---|---|---|---|
| Chiralpak AD-H (4.6 mm) | 95:5:0.1 hexane:ethanol:DEA | 1.0 mL/min | 6.07 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
